molecular formula C17H15Cl2N3O2 B11565766 4-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(3-chlorophenyl)-4-oxobutanamide

4-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(3-chlorophenyl)-4-oxobutanamide

Cat. No.: B11565766
M. Wt: 364.2 g/mol
InChI Key: JNTVBYIOVXNNDD-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(3-chlorophenyl)-4-oxobutanamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazinyl group, a chlorobenzylidene moiety, and a chlorophenyl group.

Chemical Reactions Analysis

4-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(3-chlorophenyl)-4-oxobutanamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Mechanism of Action

The mechanism of action of 4-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(3-chlorophenyl)-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound acts as a bidentate ligand, coordinating with central metal ions through the nitrogen atoms of the azomethine and pyrrolo groups . This interaction can lead to the formation of metal complexes with various biological activities.

Comparison with Similar Compounds

4-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(3-chlorophenyl)-4-oxobutanamide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific substituents and functional groups, which can influence their chemical and biological properties.

Properties

Molecular Formula

C17H15Cl2N3O2

Molecular Weight

364.2 g/mol

IUPAC Name

N-(3-chlorophenyl)-N'-[(E)-(2-chlorophenyl)methylideneamino]butanediamide

InChI

InChI=1S/C17H15Cl2N3O2/c18-13-5-3-6-14(10-13)21-16(23)8-9-17(24)22-20-11-12-4-1-2-7-15(12)19/h1-7,10-11H,8-9H2,(H,21,23)(H,22,24)/b20-11+

InChI Key

JNTVBYIOVXNNDD-RGVLZGJSSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CCC(=O)NC2=CC(=CC=C2)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CCC(=O)NC2=CC(=CC=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.